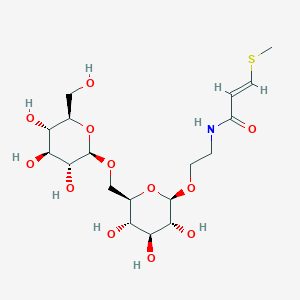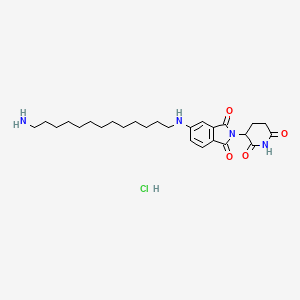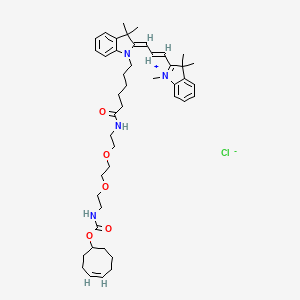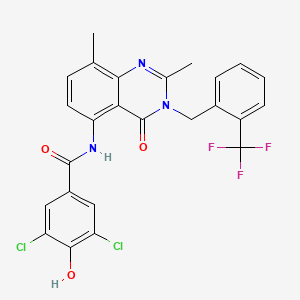
Hsd17B13-IN-80
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-80 is a compound that acts as an inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound has shown potential in research for treating these liver diseases by inhibiting the activity of HSD17B13 .
Métodos De Preparación
The preparation of Hsd17B13-IN-80 involves several steps. One method includes dissolving the main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with deionized water . This method is typically used for in vivo formulations.
Análisis De Reacciones Químicas
Hsd17B13-IN-80 undergoes various chemical reactions, primarily involving its interaction with the enzyme HSD17B13. The compound is designed to inhibit the enzyme’s activity by binding to its active site. The reactions typically involve the conversion of substrates like estradiol, with this compound showing an inhibitory concentration (IC50) of less than 0.1 micromolar for estradiol . The major products formed from these reactions are the inhibited forms of the enzyme-substrate complexes.
Aplicaciones Científicas De Investigación
Hsd17B13-IN-80 has several scientific research applications, particularly in the fields of medicine and biology. It is used extensively in research related to liver diseases, especially NAFLD and NASH. The compound’s ability to inhibit HSD17B13 makes it a valuable tool for studying the progression of these diseases and developing potential therapeutic interventions . Additionally, this compound is used in studies involving lipid metabolism and liver inflammation, providing insights into the molecular mechanisms underlying these conditions .
Mecanismo De Acción
The mechanism of action of Hsd17B13-IN-80 involves its binding to the active site of the enzyme HSD17B13. This binding inhibits the enzyme’s activity, preventing the conversion of substrates like estradiol. The inhibition of HSD17B13 activity leads to a reduction in the biosynthesis of lipid droplets and other related metabolic processes in the liver . This mechanism is particularly beneficial in preventing the progression of liver diseases such as NAFLD and NASH .
Comparación Con Compuestos Similares
Hsd17B13-IN-80 is unique in its high specificity and potency as an HSD17B13 inhibitor. Similar compounds include Hsd17B13-IN-2, Hsd17B13-IN-3, and Hsd17B13-IN-100, all of which also inhibit HSD17B13 but may vary in their potency and specific applications . This compound stands out due to its low IC50 value for estradiol, making it one of the most effective inhibitors in this category .
Propiedades
Fórmula molecular |
C25H18Cl2F3N3O3 |
|---|---|
Peso molecular |
536.3 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35) |
Clave InChI |
VWLKLPGOFPETDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



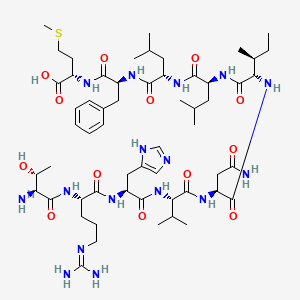
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
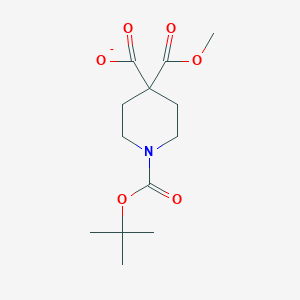

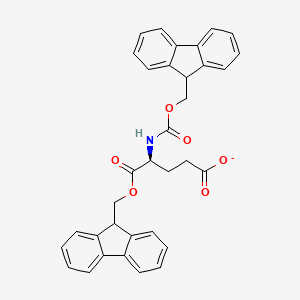
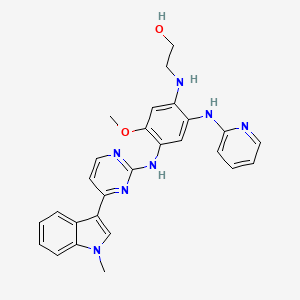

![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
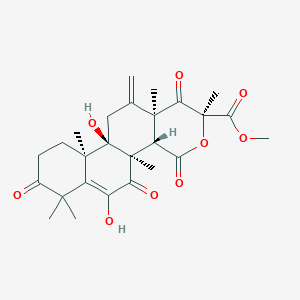
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
